N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound. It features a combination of aromatic and heterocyclic structures, which may impart unique chemical and biological properties. This compound could potentially be of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide likely involves multiple steps:
Formation of the oxalamide core: This could be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the aromatic and heterocyclic groups: This step might involve nucleophilic substitution reactions where the aromatic and heterocyclic amines are introduced.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the aromatic ring or the oxalamide core.
Substitution: The chloro group on the aromatic ring is a potential site for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of new functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
Synthetic intermediate: Used in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions.
Biology
Pharmacology: Potential lead compound for drug discovery, particularly in targeting specific receptors or enzymes.
Medicine
Therapeutics: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological activity: Interaction with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
Chemical reactivity: The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile intermediate.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Similar structure but lacks the tetrahydroquinoline moiety.
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Similar but without the tetrahydroquinoline ring.
Uniqueness
Structural complexity: The combination of aromatic, heterocyclic, and oxalamide functionalities makes it unique.
The diverse functional groups allow for a wide range of chemical and biological applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-15-18(24)8-5-9-19(15)26-23(30)22(29)25-14-21(27(2)3)17-10-11-20-16(13-17)7-6-12-28(20)4/h5,8-11,13,21H,6-7,12,14H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOXZJWOVJHJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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